molecular formula C17H13F3N2OS B2971841 (2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-88-8

(2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2971841
CAS RN: 851865-88-8
M. Wt: 350.36
InChI Key: QMAYISRDEYEIOO-UHFFFAOYSA-N
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Description

The compound “(2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is an organofluorine compound . Organofluorine compounds are those that contain at least one carbon-fluorine bond . The presence of fluorine in the compound could potentially impart unique properties, as fluorine is the most electronegative element in the periodic table.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For instance, isothiocyanates like 2,6-Difluorophenyl isothiocyanate and 4-Fluorophenyl isothiocyanate have been used in the synthesis of thiourea derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, 2,6-Difluorophenyl isothiocyanate has a boiling point of 217 °C, a density of 1.325 g/mL at 25 °C, and should be stored at 2-8°C .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Fluorinated compounds are crucial in pharmaceuticals, agrochemicals, and material sciences due to their enhanced stability, lipophilicity, and bioavailability. The synthesis and characterization of fluorinated benzophenones, xanthones, acridones, and thioxanthones through nucleophilic aromatic substitution highlight the utility of fluorinated compounds. These processes facilitate access to fluorinated analogues of fluorescein, rhodamine, and other derivatives, showcasing the compound's role in developing novel fluorophores with tunable spectroscopic properties (Woydziak, Fu, & Peterson, 2012).

Novel Polymeric Materials

The compound is instrumental in synthesizing novel polymeric materials with desirable physical and optical properties. For example, novel poly(amide-ether)s bearing imidazole pendants exhibit significant glass-transition temperatures, thermal stability, and fluorescence emission. These materials' solubility, flexibility, and optical properties make them suitable for various applications, including optoelectronics and photonics (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Antimicrobial and Antitumor Activities

The synthesis of fluorine-containing derivatives based on the structural framework of (2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been explored for antimicrobial activities. Certain derivatives exhibit promising antibacterial activities against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, underscoring the potential for developing new antimicrobial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).

Characterization and Theoretical Studies

The compound and its derivatives' structural and electronic properties are extensively characterized through experimental and theoretical studies, including density functional theory (DFT) analyses. These studies provide insights into the compounds' stability, reactivity, and potential as organic nonlinear optical (NLO) materials. Theoretical studies on the excited state properties, for instance, help understand the thermally activated delayed fluorescence, beneficial for designing efficient organic light-emitting diodes (OLEDs) (Fan, Zhang, Zhou, Lin, & Wang, 2018).

properties

IUPAC Name

(2,6-difluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAYISRDEYEIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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